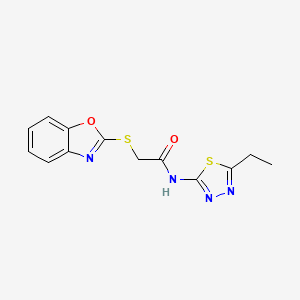![molecular formula C19H28N4O3 B5546698 propyl 8-[(5-methyl-2-pyrazinyl)methyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5546698.png)
propyl 8-[(5-methyl-2-pyrazinyl)methyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar diazaspiro[5.5]undecane derivatives often involves multi-step reactions, starting from readily available precursors. For instance, a method for synthesizing 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones showcases the complexity and innovation in creating such compounds, utilizing 1,3-diaryl-2-propen-1-ones in aqueous ethanol under refluxing conditions without a catalyst (Ahmed et al., 2012). This approach highlights the intricate processes involved in constructing diazaspiro[5.5]undecane frameworks, potentially applicable to the synthesis of the targeted compound.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction. For example, the structural analysis of methyl 4-methyl-3,5-dioxo-1-phenyl-2-oxaspiro[5.5]undecane-4-carboxylate revealed important stereochemical information, showing phenyl and methoxycarbonyl substituents in specific configurations (Kirillov et al., 2010). Such detailed structural insights are crucial for understanding the behavior and reactivity of the compound .
Chemical Reactions and Properties
The chemical reactions involving diazaspiro[5.5]undecane derivatives are diverse, ranging from catalytic dehydrogenation to spirocyclization and annulation processes. For instance, the catalytic dehydrogenation of substituted spiro[5,5]undecanes has been studied to explore the effect of bulky alkyl groups on ring transformations (Mitra & Gupta, 1976). These reactions underscore the versatility and reactivity of the diazaspiro[5.5]undecane scaffold, suggesting similar potential for propyl 8-[(5-methyl-2-pyrazinyl)methyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate.
Scientific Research Applications
Synthesis Techniques
Microwave-assisted Synthesis : A study demonstrates the microwave-assisted solid-phase synthesis of piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes. This synthesis relies on the annulation of primary amines with resin-bound bismesylates, facilitated by α-methyl benzyl carbamate resin linker, which permits the cleavage of heterocycles under mildly acidic conditions without contaminating linker-derived N-alkylated byproducts (Macleod et al., 2006).
Catalyst-Free Synthesis : Another research presents an efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles via a [5 + 1] double Michael addition reaction. This method synthesizes 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones and 3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones, highlighting a streamlined approach to these complex structures (Aggarwal et al., 2014).
Structural and Chemical Properties
X-ray Diffraction Analysis : The crystal structure of a similar compound, methyl 4-methyl-3,5-dioxo-1-phenyl-2-oxaspiro[5.5]undecane-4-carboxylate, was elucidated through single-crystal X-ray diffraction, revealing the spatial arrangement of substituents and the conformation of the dioxopyran ring (Kirillov et al., 2010).
Photophysical Studies and TDDFT Calculations : Research into the photophysical properties and solvatochromic analysis of diazaspiro compounds, including studies on their solvatochromism and the effects of solvent polarity on their spectral properties, offers insights into their potential applications in materials science and sensing technologies (Aggarwal & Khurana, 2015).
properties
IUPAC Name |
propyl 2-[(5-methylpyrazin-2-yl)methyl]-3-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-3-9-26-18(25)22-8-4-6-19(13-22)7-5-17(24)23(14-19)12-16-11-20-15(2)10-21-16/h10-11H,3-9,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSYTNXBQVOSIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)N1CCCC2(C1)CCC(=O)N(C2)CC3=NC=C(N=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 8-[(5-methyl-2-pyrazinyl)methyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5546615.png)
![N,N-diethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5546616.png)
![2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5546619.png)
![3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-mercapto-4(3H)-quinazolinone](/img/structure/B5546629.png)
![N'-cyclopentylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546633.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-4-morpholinecarboxamide](/img/structure/B5546665.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5546666.png)
![5-[(5-carboxy-2-thienyl)methyl]-2-furoic acid](/img/structure/B5546667.png)
![methyl 4-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B5546677.png)
![8-(2,6-dichloro-3-hydroxybenzyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5546685.png)
![2-methyl-4-(3-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5546702.png)
